Patent-Documented Flavoring Utility vs. Generic Alkylpyrazines
In US Patent 3767426A, 5,7-dimethyl-5,7-dihydrofuro[3,4-b]pyrazine is explicitly claimed alongside its structural class as a flavoring agent for foodstuffs, tobaccos, and consumable products [1]. The patent distinguishes the dihydrofuropyrazine subclass from the dihydrothienopyrazines (e.g., 2-methyl-5,7-dihydrothieno[3,4-b]pyrazine), noting that the oxygen-containing ring imparts different organoleptic properties compared to the sulfur analog. While common alkylpyrazines such as 2,5-dimethylpyrazine are broadly associated with roasted, nutty, and cocoa notes, the fused-ring heterocyclic pyrazines of this patent were developed to provide a distinct flavor-modifying character, suggesting a differentiated sensory profile [1].
| Evidence Dimension | Flavor application scope and structural class differentiation |
|---|---|
| Target Compound Data | Explicitly claimed in US3767426A as a dihydrofuropyrazine flavoring agent; oxygen-containing fused ring |
| Comparator Or Baseline | 2-Methyl-5,7-dihydrothieno[3,4-b]pyrazine (sulfur analog, roasted nut-like odor); 2,5-Dimethylpyrazine (generic roasted/nutty) |
| Quantified Difference | The patent distinguishes between oxygen-containing (furo) and sulfur-containing (thieno) fused rings, and between fused-ring systems and simple pyrazines. No quantitative odor threshold data is provided in the patent. |
| Conditions | Patent disclosure; flavor evaluation in foodstuffs and tobacco products |
Why This Matters
For flavor formulators, the patent-based distinction between furo- and thieno-fused pyrazines, as well as between fused and non-fused pyrazines, indicates that the target compound is expected to provide a unique sensory character not achievable with generic alkylpyrazines, justifying its procurement for organoleptic screening.
- [1] US Patent US3767426A. Heterocyclic pyrazine flavoring compositions and processes. Filed 1971, patented 1973. Available at: https://patents.google.com/patent/US3767426A/en View Source
